Tos-PEG6-CH2CO2tBu
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Overview
Description
Tos-PEG6-CH2CO2tBu is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG6-CH2CO2tBu typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol chain.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG6-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Deprotection: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the tert-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are the substituted PEG derivatives where the tosyl group has been replaced by the nucleophile.
Deprotection: The major product is the free carboxylic acid derivative of PEG
Scientific Research Applications
Tos-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance hydrophilicity.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings with improved properties
Mechanism of Action
The mechanism of action of Tos-PEG6-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions due to the presence of the tosyl group. The hydrophilic PEG spacer increases solubility, while the tert-butyl ester can be deprotected to yield a reactive carboxylic acid group. These properties make it a versatile compound for various chemical modifications and conjugations .
Comparison with Similar Compounds
Similar Compounds
Tos-PEG4-CH2CO2tBu: A shorter PEG chain variant with similar reactivity but different solubility properties.
Tos-PEG8-CH2CO2tBu: A longer PEG chain variant with enhanced solubility and flexibility.
Tos-PEG6-CH2CO2H: The free acid form of Tos-PEG6-CH2CO2tBu, which lacks the tert-butyl protecting group
Uniqueness
This compound is unique due to its balanced PEG chain length, which provides an optimal combination of solubility and reactivity. The presence of both the tosyl group and the tert-butyl ester allows for versatile chemical modifications and conjugations, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYEYDXOMEIFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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